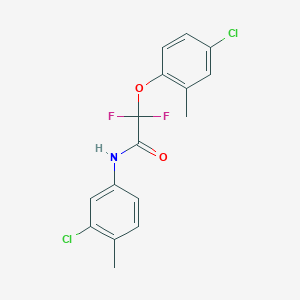

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C16H13Cl2F2NO2 and its molecular weight is 360.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

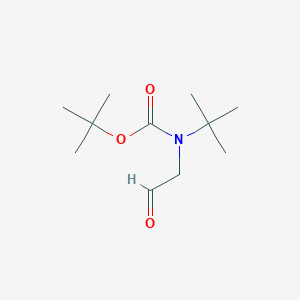

Ethyl Difluoro(trimethylsilyl)acetate and Difluoro(trimethylsilyl)acetamides were prepared from chlorodifluoroacetamides by electrochemical silylation, showcasing a route to 3,3-difluoroazetidinones. This method highlights the potential for creating complex molecules from simpler difluoroacetamide precursors, which may include compounds structurally related to 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide (Bordeau, Frébault, Gobet, & Picard, 2006).

Detection of Substituted Phenols using gas chromatography−mass spectrometry after derivatization shows the importance of chemical modification for analytical purposes. This research underlines the significance of derivatizing agents in detecting specific structures within complex compounds, which can be applied to the analysis of this compound and its derivatives (Heberer & Stan, 1997).

Photoreactions and Electrochemical Analysis

Photoreactions of Flutamide in different solvents provide insights into how environmental conditions can affect the stability and reactivity of chloro-substituted compounds. Understanding the photoreactions is crucial for assessing the behavior of complex acetamides under light exposure, which may be relevant for the stability studies of this compound (Watanabe, Fukuyoshi, & Oda, 2015).

Voltammetric Sensor for 2-Phenylphenol demonstrates the application of electrochemical sensors in detecting specific phenolic compounds. The method's sensitivity and specificity could be adapted for monitoring environmental pollutants or intermediates in synthetic pathways related to this compound (Karimi-Maleh et al., 2019).

Antipathogenic Properties

New Thiourea Derivatives with antipathogenic activity highlight the potential for designing novel antimicrobial agents from compounds containing chloro and methyl substituents. Such research is indicative of the broader applicability of chloro-methylated compounds in developing treatments or coatings with antimicrobial properties, relevant to the structural motifs found in this compound (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2F2NO2/c1-9-3-5-12(8-13(9)18)21-15(22)16(19,20)23-14-6-4-11(17)7-10(14)2/h3-8H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHLBLHWRXPEBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(OC2=C(C=C(C=C2)Cl)C)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo(3,4)bicyclo[3.2.1]octen-2-one](/img/structure/B2730205.png)

![5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B2730211.png)

![Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2730219.png)

![5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)

![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)

![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)